molecular formula C22H23N B13988426 4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline CAS No. 6936-06-7

4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline

Cat. No.: B13988426
CAS No.: 6936-06-7
M. Wt: 301.4 g/mol
InChI Key: ISNPCMYEMGYFCS-UHFFFAOYSA-N
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Description

Benzenamine, 4-[1-methyl-1-(4-methylphenyl)ethyl]-N-phenyl-, also known as N-phenyl-4-(1-methyl-1-(4-methylphenyl)ethyl)benzenamine, is an organic compound with the molecular formula C21H21N. This compound is part of the amine family, specifically a tertiary amine, due to the nitrogen atom being bonded to three carbon atoms. It is characterized by its aromatic structure, which includes a benzenamine core substituted with a 1-methyl-1-(4-methylphenyl)ethyl group and an N-phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[1-methyl-1-(4-methylphenyl)ethyl]-N-phenyl- typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline reacts with 4-methylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[1-methyl-1-(4-methylphenyl)ethyl]-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic rings are substituted with halogens, nitro groups, or alkyl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.

Major Products Formed

    Oxidation: Nitrobenzenamine derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated or alkylated benzenamine derivatives.

Scientific Research Applications

Benzenamine, 4-[1-methyl-1-(4-methylphenyl)ethyl]-N-phenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific pathways.

    Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[1-methyl-1-(4-methylphenyl)ethyl]-N-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Aniline (Benzenamine): A simpler structure with a single amino group attached to a benzene ring.

    N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom.

    4-Methylaniline (p-Toluidine): Has a methyl group attached to the benzene ring in addition to the amino group.

Uniqueness

Benzenamine, 4-[1-methyl-1-(4-methylphenyl)ethyl]-N-phenyl- is unique due to its complex structure, which includes multiple aromatic rings and a tertiary amine configuration

Properties

CAS No.

6936-06-7

Molecular Formula

C22H23N

Molecular Weight

301.4 g/mol

IUPAC Name

4-[2-(4-methylphenyl)propan-2-yl]-N-phenylaniline

InChI

InChI=1S/C22H23N/c1-17-9-11-18(12-10-17)22(2,3)19-13-15-21(16-14-19)23-20-7-5-4-6-8-20/h4-16,23H,1-3H3

InChI Key

ISNPCMYEMGYFCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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